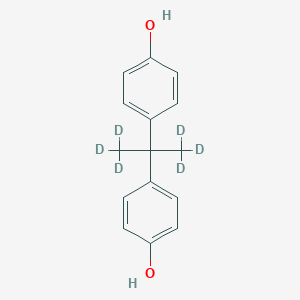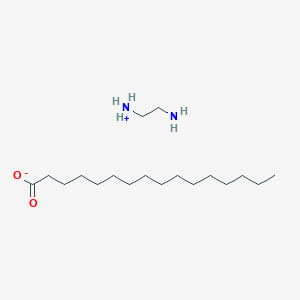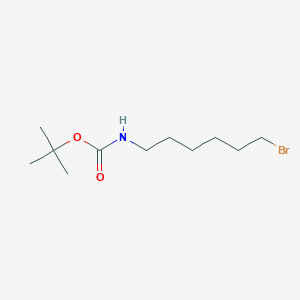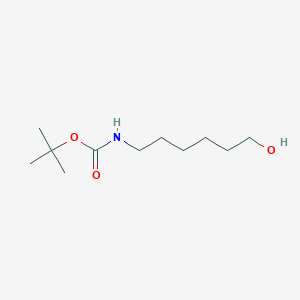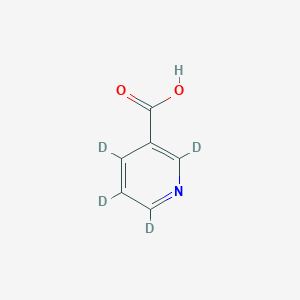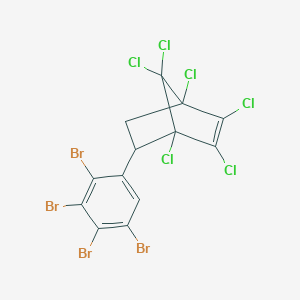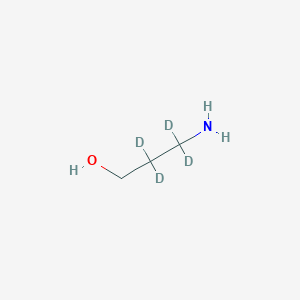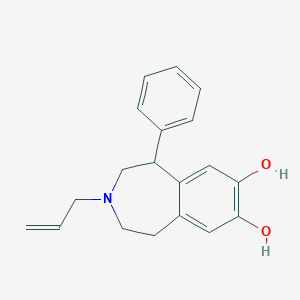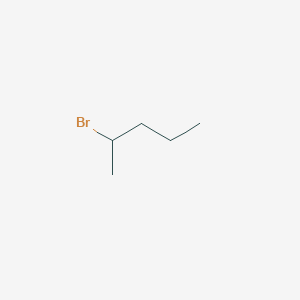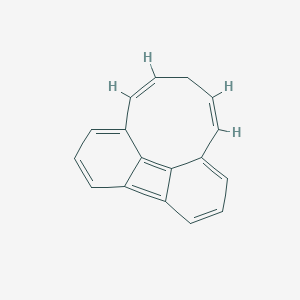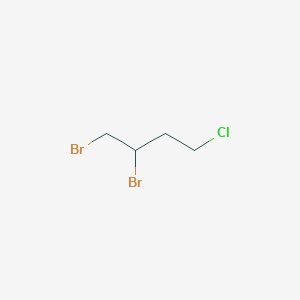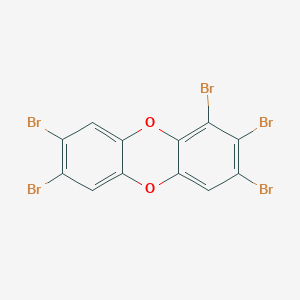
1,2,3,7,8-Pentabromodibenzo-P-dioxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,7,8-Pentabromodibenzo-P-dioxin (PBDD) is a chemical compound that belongs to the class of halogenated aromatic hydrocarbons. PBDD is a highly toxic and persistent organic pollutant that has been found in various environmental matrices, including air, water, soil, and sediments. PBDD is structurally similar to dioxins, which are known to cause a range of adverse health effects, including cancer, reproductive and developmental disorders, and immune system dysfunction.
Wirkmechanismus
The mechanism of action of 1,2,3,7,8-Pentabromodibenzo-P-dioxin is not well understood. 1,2,3,7,8-Pentabromodibenzo-P-dioxin is believed to act as an endocrine disruptor, interfering with the normal functioning of hormones in the body. 1,2,3,7,8-Pentabromodibenzo-P-dioxin has been shown to bind to the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of genes involved in a range of biological processes, including cell growth and differentiation, immune system function, and metabolism.
Biochemische Und Physiologische Effekte
1,2,3,7,8-Pentabromodibenzo-P-dioxin has been shown to have a range of biochemical and physiological effects on the body. 1,2,3,7,8-Pentabromodibenzo-P-dioxin has been shown to cause oxidative stress, DNA damage, and inflammation. 1,2,3,7,8-Pentabromodibenzo-P-dioxin has also been shown to affect the immune system, causing changes in cytokine production and immune cell function. 1,2,3,7,8-Pentabromodibenzo-P-dioxin has been shown to have adverse effects on reproductive and developmental processes, including reducing fertility and causing developmental abnormalities.
Vorteile Und Einschränkungen Für Laborexperimente
1,2,3,7,8-Pentabromodibenzo-P-dioxin is a highly toxic and persistent organic pollutant that requires careful handling and disposal. 1,2,3,7,8-Pentabromodibenzo-P-dioxin is not readily available commercially, and its synthesis requires specialized equipment and expertise. 1,2,3,7,8-Pentabromodibenzo-P-dioxin is also difficult to analyze due to its low concentrations in environmental matrices and its structural similarity to other halogenated aromatic hydrocarbons.
Zukünftige Richtungen
Future research on 1,2,3,7,8-Pentabromodibenzo-P-dioxin should focus on developing more sensitive and accurate analytical methods for detecting and quantifying 1,2,3,7,8-Pentabromodibenzo-P-dioxin in environmental matrices. Future research should also focus on understanding the mechanism of action of 1,2,3,7,8-Pentabromodibenzo-P-dioxin and its effects on human health and the environment. Additionally, future research should focus on developing effective strategies for reducing the release of 1,2,3,7,8-Pentabromodibenzo-P-dioxin into the environment and mitigating its adverse effects on human health and the environment.
Conclusion
1,2,3,7,8-Pentabromodibenzo-P-dioxin is a highly toxic and persistent organic pollutant that has been found in various environmental matrices. 1,2,3,7,8-Pentabromodibenzo-P-dioxin has been shown to have adverse effects on human health, including developmental and reproductive disorders, immune system dysfunction, and cancer. 1,2,3,7,8-Pentabromodibenzo-P-dioxin is difficult to synthesize and analyze, and its mechanism of action is not well understood. Future research should focus on developing more sensitive and accurate analytical methods for detecting and quantifying 1,2,3,7,8-Pentabromodibenzo-P-dioxin in environmental matrices, understanding its mechanism of action, and developing effective strategies for reducing its release into the environment and mitigating its adverse effects on human health and the environment.
Synthesemethoden
1,2,3,7,8-Pentabromodibenzo-P-dioxin can be synthesized by the reaction of 1,2,3,7,8-pentabromodibenzofuran (PBDF) with copper powder in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere at elevated temperatures and pressures. The yield of 1,2,3,7,8-Pentabromodibenzo-P-dioxin is typically low, and the reaction requires careful optimization of the reaction conditions.
Wissenschaftliche Forschungsanwendungen
1,2,3,7,8-Pentabromodibenzo-P-dioxin has been the subject of extensive scientific research due to its toxicity and persistence in the environment. 1,2,3,7,8-Pentabromodibenzo-P-dioxin has been found to be present in various environmental matrices, including air, water, soil, and sediments. 1,2,3,7,8-Pentabromodibenzo-P-dioxin has been shown to have adverse effects on human health, including developmental and reproductive disorders, immune system dysfunction, and cancer.
Eigenschaften
CAS-Nummer |
109333-34-8 |
|---|---|
Produktname |
1,2,3,7,8-Pentabromodibenzo-P-dioxin |
Molekularformel |
C12H3Br5O2 |
Molekulargewicht |
578.7 g/mol |
IUPAC-Name |
1,2,3,7,8-pentabromodibenzo-p-dioxin |
InChI |
InChI=1S/C12H3Br5O2/c13-4-1-7-8(2-5(4)14)19-12-9(18-7)3-6(15)10(16)11(12)17/h1-3H |
InChI-Schlüssel |
ZIFMQFDZODRVTG-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1Br)Br)OC3=C(C(=C(C=C3O2)Br)Br)Br |
Kanonische SMILES |
C1=C2C(=CC(=C1Br)Br)OC3=C(C(=C(C=C3O2)Br)Br)Br |
Andere CAS-Nummern |
109333-34-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



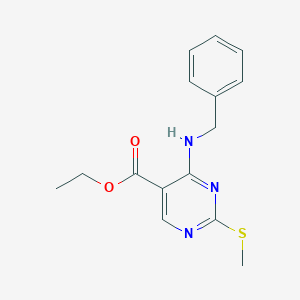
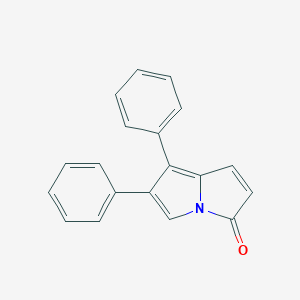
![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-6-[(2S,3R,4S,5R,6R)-2,3,5-triacetyloxy-6-(acetyloxymethyl)oxan-4-yl]oxy-4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate](/img/structure/B28186.png)
